Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxypyridine
Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxypyridine is a halogenated and methoxy-substituted pyridine (B92270) derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive chloro group and a methoxy (B1213986) group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and a representative synthetic workflow.
Core Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-6-methoxypyridine are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-6-methoxypyridine | [2][3][4] |
| Synonyms | 6-Chloro-2-methoxypyridine, 2-Methoxy-6-chloropyridine | [1][2] |
| CAS Number | 17228-64-7 | [2][3] |
| Molecular Formula | C₆H₆ClNO | [2][3] |
| Molecular Weight | 143.57 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.207 g/mL at 25 °C | [3] |
| Boiling Point | 185-186 °C (lit.) | [1][3] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Refractive Index (n20/D) | 1.528 (lit.) | [3] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol (B145695) and acetone. | [5] |
| Storage Temperature | Room temperature, under an inert atmosphere. | [2] |
Table 2: Spectral Data Summary
| Spectral Data Type | Key Information | Source(s) |
| ¹H NMR | Spectra available, confirming the structure. | [6] |
| ¹³C NMR | Data available in spectral databases. | [4] |
| Infrared (IR) Spectroscopy | FT-IR and FT-Raman spectra have been studied. | [7][8] |
| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak. | [4] |
| UV-Vis Spectroscopy | Electronic transition bands have been studied in various solvents. | [9] |
Experimental Protocols
The following sections outline the general experimental methodologies that can be employed to determine the physical properties of liquid organic compounds such as 2-Chloro-6-methoxypyridine.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and microscale method for its determination is the Thiele tube or capillary method.
Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
High-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of 2-Chloro-6-methoxypyridine
Procedure:
-
A small amount of 2-Chloro-6-methoxypyridine is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with oil, and heating is commenced gently and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.
Sample Preparation for ¹H and ¹³C NMR:
-
Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of 2-Chloro-6-methoxypyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is preferable.[9]
-
Solvent: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds.
-
Filtration: To ensure a high-resolution spectrum, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.
Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by "shimming" to obtain sharp spectral lines.
-
The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run, and the free induction decay (FID) is acquired.
-
A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Procedure for a Liquid Sample (Neat or ATR):
-
Neat Sample (Salt Plates):
-
Place a drop of 2-Chloro-6-methoxypyridine onto a polished salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
Data Acquisition:
-
A background spectrum (of the empty salt plates or clean ATR crystal) is collected first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The typical spectral range is 4000 to 400 cm⁻¹.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For a pure sample, it can confirm purity and provide the molecular weight and fragmentation pattern.
Sample Preparation:
-
Prepare a dilute solution of 2-Chloro-6-methoxypyridine (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]
-
Ensure the solution is free of particles by filtering if necessary.
-
Transfer the solution to a 1.5 mL glass autosampler vial.[4]
Instrumental Analysis:
-
A small volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.
-
An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column.
-
The components are separated based on their boiling points and interactions with the column's stationary phase.
-
As 2-Chloro-6-methoxypyridine elutes from the column, it enters the mass spectrometer.
-
In the ion source (typically using electron ionization, EI), the molecules are fragmented into ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.
Mandatory Visualizations
Representative Synthetic Workflow
The synthesis of 2-Chloro-6-methoxypyridine is typically achieved via a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dichloropyridine, which reacts with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. memphis.edu [memphis.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
